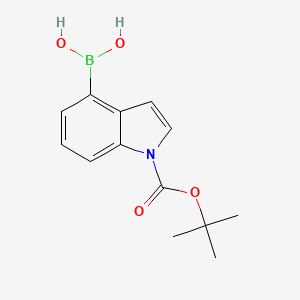
(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid” is a chemical compound that is often used in organic synthesis . It is a boronic acid derivative with a tert-butoxycarbonyl (Boc) group attached to an indole ring .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves cross-coupling reactions . Protodeboronation, a process of removing a boron group from an organic compound, is not well developed for these compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C8H13BN2O4 . The InChI code for this compound is 1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-6(4-10-11)9(13)14/h4-5,13-14H,1-3H3 .
Chemical Reactions Analysis
“this compound” is often used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters, a class of compounds to which this compound belongs, has been reported .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 212.01 g/mol . Its melting point is between 157-161°C .
科学的研究の応用
Synthesis and Polymer Applications
- The compound is utilized in the synthesis of nonsymmetrical 5-aryl-2-indolopyrrole derivatives via controlled mono Suzuki-Miyaura cross-coupling. The process involves coupling with a variety of aryl- or heteroaryl-boronic acids to produce non-symmetrical 2,5-disubstituted pyrroles in good to excellent yields. This synthesis is significant in organic chemistry due to the versatility of the pyrrole moiety in various chemical applications (Beaumard, Dauban, & Dodd, 2010).
- In the field of materials chemistry, particularly regarding polymers, the tert-butoxycarbonyl (Boc) moiety of the compound is a key tool for the protection of functional groups. Its thermal decomposition in polymer side chains is significant in the synthesis of various polymers, as it involves the deprotection of the Boc group at around 200°C. This process is crucial for the synthesis and stability of certain polymers (Jing, Suzuki, & Matsumoto, 2019).
Organic Synthesis and Peptide Chemistry
- The compound plays a crucial role in organic synthesis, serving as an amine-protecting group. The N-tert-butoxycarbonyl (Boc) moiety is pivotal in peptide synthesis due to its resistance to racemization and its stability under various conditions. It's particularly noteworthy for its ability to be cleaved under mild conditions, making it an essential tool in the synthesis of multifunctional targets (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
- In peptide research, the deprotection of the tert-butoxycarbonyl (Boc) group is an essential step. An efficient and selective method for this process involves using hydrogen chloride in anhydrous dioxane solution, which provides superior selectivity in deprotecting Nalpha-Boc groups while preserving other protective groups like tert-butyl esters and ethers (Han, Tamaki, & Hruby, 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-8-7-9-10(14(17)18)5-4-6-11(9)15/h4-8,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCFJRCULIWLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN(C2=CC=C1)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate](/img/structure/B2581713.png)
![4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581714.png)
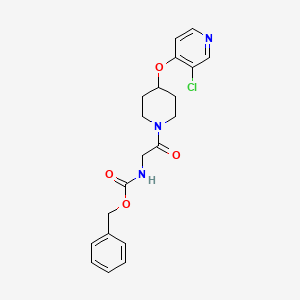
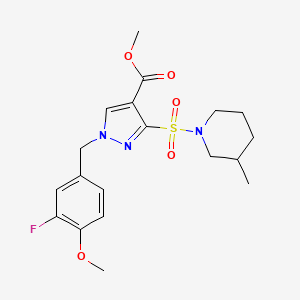
![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2581722.png)
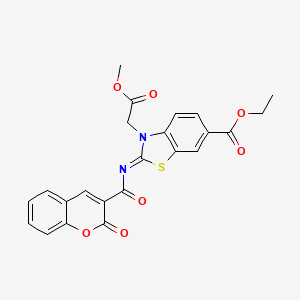
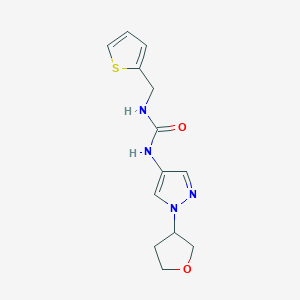
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide](/img/structure/B2581725.png)
![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2581728.png)
![N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2581729.png)
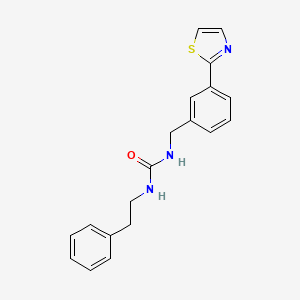
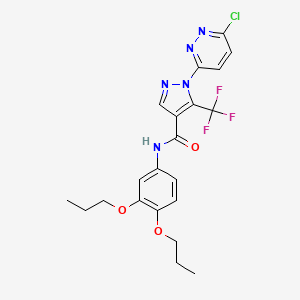
![2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2581735.png)
![Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2581736.png)